molecular formula C21H13N3O3 B11053341 3-benzyl-5-hydroxy-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione

3-benzyl-5-hydroxy-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione

Cat. No.: B11053341
M. Wt: 355.3 g/mol
InChI Key: BRYWHZJGKCBOOV-UHFFFAOYSA-N
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Description

3-benzyl-5-hydroxy-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of a triazole ring fused to an anthraquinone core, with additional benzyl and hydroxy substituents. The unique structure of this compound imparts it with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-hydroxy-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione typically involves multiple steps, starting from readily available anthraquinone derivatives. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

    Introduction of the Benzyl Group: Benzylation can be achieved through nucleophilic substitution reactions, where a benzyl halide reacts with a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The triazole ring and anthraquinone core can be reduced under specific conditions to yield various reduced forms.

    Substitution: The benzyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Benzyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Reduced triazole or anthraquinone derivatives.

    Substitution Products: Various benzyl-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-benzyl-5-hydroxy-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, receptor binding assays, and as a probe for understanding biological pathways.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The triazole ring is known for its presence in many pharmacologically active compounds, and the anthraquinone core is associated with anticancer and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials due to its stable and colorful anthraquinone core.

Mechanism of Action

The mechanism of action of 3-benzyl-5-hydroxy-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The anthraquinone core can intercalate with DNA, disrupting cellular processes. The benzyl and hydroxy groups can enhance binding affinity and specificity towards targets.

Comparison with Similar Compounds

Similar Compounds

    3-benzyl-5-hydroxy-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione: Unique due to the combination of triazole and anthraquinone structures.

    Anthraquinone Derivatives: Known for their anticancer and antimicrobial properties.

    Triazole Derivatives: Widely studied for their presence in various bioactive molecules.

Uniqueness

The uniqueness of This compound lies in its hybrid structure, combining the properties of both triazole and anthraquinone. This dual functionality allows for a broader range of chemical reactions and biological activities, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C21H13N3O3

Molecular Weight

355.3 g/mol

IUPAC Name

3-benzyl-5-hydroxynaphtho[3,2-e]benzotriazole-6,11-dione

InChI

InChI=1S/C21H13N3O3/c25-16-10-15-19(22-23-24(15)11-12-6-2-1-3-7-12)18-17(16)20(26)13-8-4-5-9-14(13)21(18)27/h1-10,25H,11H2

InChI Key

BRYWHZJGKCBOOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC(=C4C(=C3N=N2)C(=O)C5=CC=CC=C5C4=O)O

Origin of Product

United States

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